2-[4-(2-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile
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Overview
Description
The compound “2-[4-(2-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound contains several functional groups, including a nitrile group (acetonitrile), a chloro-fluoro phenyl group, and an imidazolidinone group .
Scientific Research Applications
Hepatoprotective and Nephroprotective Activities
Chrysin, a flavonoid compound, has been studied for its wide range of pharmacological properties, including hepatoprotective and nephroprotective activities against various drugs and toxic agents. These protective effects are attributed to chrysin's antioxidant and anti-apoptotic activities, suggesting potential applications for similar compounds in mitigating liver and kidney damage caused by toxins (Pingili et al., 2019).
Toxicology and Mutagenicity of Herbicides
Research on 2,4-D herbicide toxicity and mutagenicity has advanced rapidly, with studies focusing on occupational risk, neurotoxicity, resistance or tolerance to herbicides, and effects on non-target species. This indicates a growing interest in the environmental and health impacts of chemical agents, which could be relevant to research on other chemically related compounds (Zuanazzi et al., 2020).
Solvent Separation Applications
The solvent properties of 1-butyl-3-methylimidazolium dicyanamide have been explored, particularly in the separation of hexane/hex-1-ene. This research demonstrates the utility of specific solvents in chemical separation processes, which may be relevant to the synthesis or purification of complex compounds like 2-[4-(2-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile (Domańska et al., 2016).
Antimicrobial Agent Triclosan
Triclosan's occurrence, toxicity, and degradation in the environment have been comprehensively reviewed. This highlights the broader context of research on the environmental impact and degradation pathways of synthetic compounds, which may offer insights into the stability and ecological considerations for similar chemical agents (Bedoux et al., 2012).
Clinical PET Research in Gliomas
PET imaging studies in gliomas have been updated to include prognosis prediction, therapy planning, and monitoring. This illustrates the application of advanced imaging techniques in medical research, potentially guiding the development of diagnostic or therapeutic agents targeting similar pathologies (Herholz, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Future research could focus on elucidating the synthesis, structure, reactivity, and potential applications of this compound. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its reactivity, and biological studies to assess its bioactivity .
Properties
IUPAC Name |
2-[4-(2-chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3O2/c1-12(8-3-2-7(14)6-9(8)13)10(18)17(5-4-15)11(19)16-12/h2-3,6H,5H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXKURPLGSUWAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC#N)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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